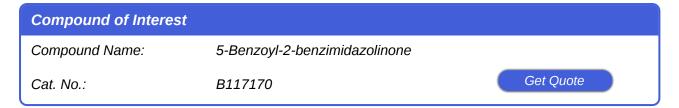


An In-depth Technical Guide to the Properties of C14H10N2O2 Isomers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of prominent isomers of the molecular formula C14H10N2O2. The focus is on three key isomers: 1,4-diaminoanthraquinone, 1,5-diaminoanthraquinone, and 2,6-diaminoanthraquinone. These compounds are of significant interest due to their applications in the dye industry, materials science, and their emerging potential in pharmacology.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of the three isomers are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of C14H10N2O2 Isomers



Property	1,4- Diaminoanthraquin one	1,5- Diaminoanthraquin one	2,6- Diaminoanthraquin one
IUPAC Name	1,4- diaminoanthracene- 9,10-dione	1,5- diaminoanthracene- 9,10-dione	2,6- diaminoanthracene- 9,10-dione
CAS Number	128-95-0	129-44-2	131-14-6
Molecular Weight	238.24 g/mol	238.24 g/mol	238.24 g/mol
Appearance	Dark violet to black solid	Red to purple crystalline solid	Reddish-brown crystalline solid
Melting Point	268-270 °C	>300 °C	>325 °C
Boiling Point	~380.84 °C (estimate)	~560 °C (estimate)	~878.15 °C (estimate)
Density	1.44 g/cm³	1.55 g/cm³	1.354 g/cm ³
Water Solubility	Very low	Insoluble	Sparingly soluble
Organic Solvent Solubility	Soluble in benzene, pyridine; slightly soluble in hot aniline, ethanol	Soluble in hot nitrobenzene; slightly soluble in ethanol, ether, benzene, acetone, chloroform	Soluble in pyridine, nitrobenzene; sparingly soluble in ethanol, acetone

Table 2: Spectroscopic Data of C14H10N2O2 Isomers



Spectroscopic Data	1,4- Diaminoanthraquin one	1,5- Diaminoanthraquin one	2,6- Diaminoanthraquin one
¹ H NMR (DMSO-d6, ppm)	δ 8.30, 8.26, 7.78, 7.20	Not readily available	δ 6.8-8.5 (m, Ar-H)
¹³ C NMR (CDCl3, ppm)	δ 183.95, 145.38, 134.57, 132.58, 127.77, 126.42, 110.81	Not readily available	Not readily available
FT-IR (KBr, cm ⁻¹)	Major peaks indicative of N-H, C=O, and aromatic C=C stretching.	Major peaks indicative of N-H, C=O, and aromatic C=C stretching.	3210 (-NH), 3063 (=C- H), 1664 (-C=O), 1573 (-N=N-), 1304 (=C-N)
Mass Spectrometry (m/z)	Molecular Ion [M]+ at 238	Molecular Ion [M]+ at 238	Molecular Ion [M] ⁺ at 238

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of these compounds are crucial for reproducible research.

Synthesis of 1,4-Diaminoanthraquinone

A common method for the synthesis of 1,4-diaminoanthraquinone involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with ammonia in the presence of a reducing agent.

Protocol:

- To a reaction vessel, add 1,4-dihydroxyanthraquinone, an organic solvent (e.g., ethylene glycol methyl ether), and hydrazine hydrate. The molar ratio of hydrazine hydrate to 1,4-dihydroxyanthraquinone should be approximately 0.6-0.8:1.
- Seal the vessel and introduce ammonia gas to a pressure of 0.2-0.5 MPa.
- Heat the reaction mixture to 50-100 °C and maintain for 3-4 hours with stirring.



- After the reaction is complete, cool the vessel and slowly vent the excess ammonia gas.
- The product, the leuco form of 1,4-diaminoanthraquinone, will precipitate.
- Filter the precipitate and wash with a small amount of cold organic solvent.
- The leuco form can be oxidized to 1,4-diaminoanthraquinone by air oxidation.

Synthesis of 1,5-Diaminoanthraquinone

A prevalent industrial method for synthesizing 1,5-diaminoanthraquinone is through the ammonolysis of 1,5-dinitroanthraquinone.

Protocol:

- In a high-pressure autoclave, charge 1,5-dinitroanthraquinone and an organic solvent such as toluene.
- Add liquid ammonia in a significant molar excess (e.g., 20:1 to 40:1 ratio of ammonia to dinitroanthraquinone).
- Heat the autoclave to approximately 150 °C, reaching a pressure of around 50-60 atmospheres.
- Maintain the reaction for 7-12 hours with stirring.
- After cooling and depressurizing the autoclave, the product can be isolated by filtration.
- Wash the solid product with the solvent and dry under vacuum.

Synthesis of 2,6-Diaminoanthraquinone

One synthetic route to 2,6-diaminoanthraquinone involves the amidation of 2,6-anthraquinonedisulfonic acid.

Protocol:

 Start with the sulfonation of anthraquinone to produce a mixture of 2,6- and 2,7anthraquinonedisulfonic acids.



- Separate the 2,6-disulfonic acid isomer, often by precipitating its sodium salt.
- The isolated 2,6-anthraquinonedisulfonic acid is then subjected to amidation. This is typically carried out by heating with aqueous ammonia in an autoclave.
- The resulting 2,6-diaminoanthraquinone can be purified by recrystallization from a suitable solvent like pyridine or nitrobenzene.[1]

Purification by Column Chromatography

Protocol:

- Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexanes and ethyl acetate).
- Pack a glass column with the silica gel slurry.
- Dissolve the crude diaminoanthraquinone sample in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Load the sample onto the top of the silica gel column.
- Elute the column with a solvent system of increasing polarity. The separation of the components can be monitored by thin-layer chromatography (TLC).
- Collect the fractions containing the desired isomer and evaporate the solvent to obtain the purified product.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
- Instrument: A 400 MHz or higher field NMR spectrometer.



 Parameters: Use standard parameters for ¹H and ¹³C NMR acquisition. For quantitative analysis, ensure a sufficient relaxation delay.

FT-IR Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer.
- Instrument: A Fourier-transform infrared spectrometer.
- Parameters: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

- Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.
- Ionization: Use a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI).
- Analysis: Obtain the mass-to-charge ratio of the molecular ion and characteristic fragment ions.

Biological Activity and Potential Applications

Anthraquinone derivatives have garnered significant attention for their potential as anticancer agents. Their planar structure allows them to intercalate with DNA, and they can also inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[2]

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

Protocol:

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.



- Compound Treatment: Treat the cells with various concentrations of the diaminoanthraquinone isomers and incubate for 48-72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 The absorbance is proportional to the number of viable cells.

Anticancer Mechanism of Action

While the precise signaling pathways for each isomer are still under investigation, the general mechanisms for anticancer anthraquinones involve:

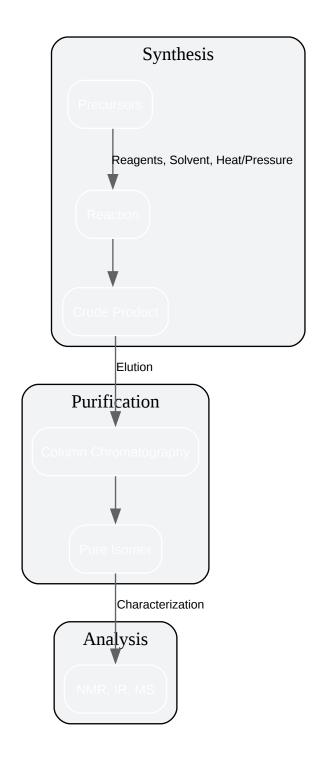
- DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.
- Topoisomerase Inhibition: These compounds can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks.[3][4]
- Induction of Apoptosis: By causing DNA damage and cellular stress, diaminoanthraquinones can trigger programmed cell death (apoptosis) through various signaling pathways.
- Cell Cycle Arrest: They can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.[5][6]

Some studies suggest the involvement of the PI3K/Akt/mTOR signaling pathway in the autophagy and apoptosis induced by certain anthraquinone derivatives.[7]

Visualizations

Experimental Workflow: Synthesis and Purification of Diaminoanthraquinones



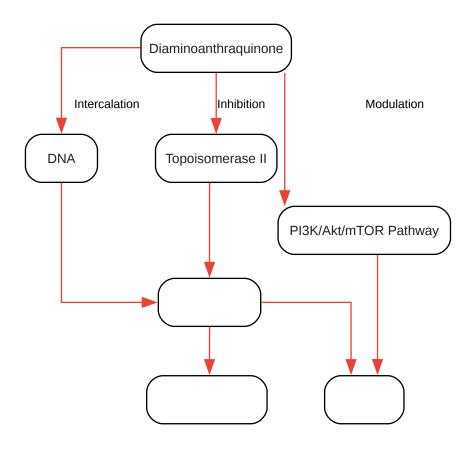


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General workflow for the synthesis, purification, and analysis of diaminoanthraquinones.

Signaling Pathway: Potential Anticancer Mechanism of Diaminoanthraquinones





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A simplified diagram of the potential anticancer mechanisms of diaminoanthraquinones.

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